molecular formula C11H14N4O4 B1678537 pGlu-His-OH CAS No. 32159-22-1

pGlu-His-OH

Cat. No.: B1678537
CAS No.: 32159-22-1
M. Wt: 266.25 g/mol
InChI Key: XFWCSGJOVUQCME-YUMQZZPRSA-N
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Description

pGlu-His-OH (pyroglutamyl-histidyl dipeptide) is a truncated analog of thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH₂). Unlike TRH, which contains a C-terminal proline amide, this compound terminates with a hydroxyl group (-OH) and lacks the proline residue. This structural modification significantly impacts its biological and chemical properties. The pyroglutamate (pGlu) moiety confers resistance to enzymatic degradation, while the histidine residue enables metal coordination, particularly with copper(II) ions .

Mechanism of Action

Target of Action

pGlu-His-OH, also known as Pyroglutamyl-Histidine, is a dipeptide that has been found to interact with several targets in the body. One of the primary targets of this compound is the Thyrotropin-Releasing Hormone Receptor (TRHR) . TRHR is a member of the rhodopsin-like G protein-coupled receptor superfamily . It plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis .

Mode of Action

The interaction of this compound with its targets leads to a series of biochemical reactions. For instance, when this compound binds to TRHR, it can act as an antagonist, inhibiting the actions of the Thyrotropin-Releasing Hormone (TRH) . This interaction can lead to changes in the activity of the receptor and subsequently alter the signaling pathways it is involved in .

Biochemical Pathways

The binding of this compound to TRHR can affect several biochemical pathways. For example, it can influence the phosphoinositide-calcium-protein kinase C pathway , which is involved in the regulation of various cellular processes, including cell proliferation and differentiation . Additionally, this compound has been found to inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific target and the biochemical pathway involved. For instance, the inhibition of PDE5A1 by this compound can potentially lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which can have various effects on cellular function .

Biochemical Analysis

Biochemical Properties

pGlu-His-OH interacts with several enzymes, proteins, and other biomolecules. For instance, pGlu, a natural amino acid derivative, has been found to efficiently inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease . These interactions are crucial for the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit PDE5A1, which plays a key role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger in cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can inhibit ACE, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that free glutamine (Gln) and glutamic acid (Glu) cyclize to pGlu in the electrospray ionization source, revealing a previously uncharacterized artifact in metabolomic studies . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound can inhibit urease, an enzyme that catalyzes the hydrolysis of urea, a critical process in the nitrogen metabolism .

Biological Activity

pGlu-His-OH, or pyroglutamylhistidine, is a dipeptide formed by the linkage of pyroglutamic acid (pGlu) and histidine (His). This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclic structure from pyroglutamic acid and the essential amino acid histidine. The unique combination of these two components contributes to its biochemical properties, which can influence protein stability and function.

Compound Name Structure Unique Features
Pyroglutamic AcidC5H7NO3Cyclic structure; involved in metabolic pathways
HistidineC6H9N3O2Essential amino acid; precursor for histamine
Glycyl-HistidineC8H10N4O3Contains glycine; known for its buffering capacity
Acetyl-Pyroglutamic AcidC7H9NO4Acetylated form; enhanced solubility

Neuroprotective Effects

Research indicates that this compound may play a role in neuroprotection, particularly concerning Alzheimer's disease (AD). Studies have shown that abnormal protein modifications, including increased levels of N-terminal pyroglutamylation, are associated with the formation of amyloid plaques, a hallmark of AD. The presence of this compound at the N-terminus of proteins suggests a link to neurodegenerative processes, prompting investigations into its potential as a therapeutic target for slowing disease progression .

Antioxidant Properties

The antioxidant capabilities of this compound are attributed to histidine's ability to scavenge free radicals. This property may help mitigate oxidative stress in biological systems, which is crucial in various physiological processes. Peptides containing histidine are known to influence neurotransmission and cognitive functions, further emphasizing the significance of this compound in maintaining neurological health .

Case Studies and Experimental Evidence

  • Role in Protein Aggregation : A study highlighted the involvement of this compound in the aggregation of proteins linked to Alzheimer's disease. Researchers are exploring how targeting these modifications could lead to new therapeutic strategies .
  • Enzymatic Activity : Pyroglutamyl aminopeptidase type-II has been identified as an enzyme that hydrolytically removes the L-pyroglutamyl residue from peptides like thyrotropin-releasing hormone (TRH), indicating that this compound may influence hormonal regulation and metabolic pathways .
  • Physico-Chemical Properties : Investigations into the physico-chemical properties of this compound have shown that its stability and activity are significantly influenced by environmental factors such as pH and temperature .

Comparison with Similar Compounds

Comparative Analysis with TRH and Analogous Compounds

Metal-Binding Properties

Copper(II) binding studies reveal distinct behaviors among TRH analogs:

Compound Cu(II) Stoichiometry (pH 7.45+) Conditional Formation Constant (K, M⁻¹) Key Reference
TRH 1:1 >10⁵ (pH 9.84, borate buffer)
pGlu-His-OH Not explicitly reported Likely lower due to lack of Pro residue (inferred)
pGlu-Phe-Pro-amide No binding detected N/A

Mechanistic Insights :

  • TRH’s high Cu(II) affinity arises from coordination via the imidazole (His), deprotonated amide (Pro-NH₂), and possibly the pyroglutamate carboxylate .
  • This compound retains partial Cu(II) binding via His imidazole but lacks the Pro-NH₂ contribution, reducing complex stability .

Immunochemical Reactivity

Modifications to TRH’s structure drastically affect antibody recognition:

  • This compound and His-Pro-NH₂ (another truncated analog) show <5% cross-reactivity with TRH-specific antibodies .
  • Substitutions in the Pro region (e.g., Pro-Gly-NH₂) or elongation of the peptide chain (e.g., LH-RH) also abolish immunoreactivity .

Properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c16-9-2-1-7(14-9)10(17)15-8(11(18)19)3-6-4-12-5-13-6/h4-5,7-8H,1-3H2,(H,12,13)(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWCSGJOVUQCME-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32159-22-1
Record name 5-Oxo-L-prolyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32159-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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